molecular formula C24H24N4O3S B2673550 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1019095-64-7

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2673550
CAS No.: 1019095-64-7
M. Wt: 448.54
InChI Key: CYJHVYWCPDZEMW-UHFFFAOYSA-N
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Description

The compound N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiazole ring (bearing a 4-ethoxyphenyl group) and a phenoxypropanamide side chain.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-4-30-19-12-10-18(11-13-19)21-15-32-24(25-21)28-22(14-16(2)27-28)26-23(29)17(3)31-20-8-6-5-7-9-20/h5-15,17H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJHVYWCPDZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.

    Synthesis of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.

    Coupling with Phenoxypropanamide: The final step involves coupling the pyrazole-thiazole intermediate with 2-phenoxypropanoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium methoxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

Biology

Biologically, N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrazole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues (Thiazole-Pyrazole Hybrids)

describes two isostructural compounds (4 and 5 ) with thiazole-pyrazole backbones. Key differences lie in their substituents:

  • Compound 4 : 4-chlorophenyl and 4-fluorophenyl groups.
  • Compound 5 : Dual 4-fluorophenyl groups.
Compound ID Core Structure Key Substituents Molecular Weight ([M+H]⁺) Yield
Target Pyrazole-thiazole-amide 4-ethoxyphenyl, phenoxypropanamide Not reported N/A
4 Pyrazole-thiazole 4-Cl-C₆H₄, 4-F-C₆H₄ Not reported High
5 Pyrazole-thiazole 4-F-C₆H₄ (dual) Not reported High

Key Observations :

  • The target compound incorporates an electron-donating ethoxy group (─OCH₂CH₃), contrasting with the electron-withdrawing chloro (─Cl) and fluoro (─F) groups in 4 and 5 . This difference likely alters electronic distribution, solubility, and target-binding affinity.
  • The planar conformation of 4 and 5 (except for one fluorophenyl group) suggests that steric effects from the ethoxy group in the target compound may influence molecular planarity and crystal packing .
Amide/Urea Derivatives with Thiazole Moieties

reports a series of urea derivatives (e.g., 11a–11o ) featuring thiazole-piperazine-amide scaffolds. These compounds share functional group similarities with the target compound but differ in core structure and substitution patterns:

Compound ID Core Structure Key Substituents Molecular Weight ([M+H]⁺) Yield
Target Pyrazole-thiazole-amide 4-ethoxyphenyl, phenoxypropanamide ~500–550 (estimated) N/A
11a Thiazole-piperazine-urea 3-fluorophenyl 484.2 85.1%
11d Thiazole-piperazine-urea 4-(trifluoromethyl)phenyl 534.1 85.3%
11m Thiazole-piperazine-urea 3,5-di(trifluoromethyl)phenyl 602.2 84.7%

Key Observations :

  • Substituents like trifluoromethyl (─CF₃) in 11d and 11m enhance lipophilicity, whereas the ethoxy group in the target compound balances hydrophilicity and steric bulk.
Ethoxyphenyl-Containing Analogs

describes N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide , which shares the ethoxyphenyl and amide motifs with the target compound. Key differences include:

  • A tetrazole ring in vs. a thiazole-pyrazole core in the target.
  • Methoxyphenyl vs. phenoxypropanamide side chains.

Impact of Substituents :

  • The ethoxy group in both compounds may improve metabolic stability compared to smaller substituents (e.g., ─F or ─Cl).
  • The tetrazole ring in enhances polarity, whereas the thiazole-pyrazole core in the target compound could favor π-π stacking interactions in biological targets .

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 422.51 g/mol. It features several functional groups, including a thiazole ring, a pyrazole moiety, and a phenoxypropanamide structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22N4O3S
Molecular Weight422.51 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression. For instance, it may target cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Cell Signaling Modulation : It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Research indicates that it may induce apoptosis in cancer cells by disrupting normal signaling functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interfering with bacterial lipid biosynthesis, thereby inhibiting growth.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. In one study, it exhibited cytotoxic effects on breast cancer cells (MCF-7), inducing apoptosis through the activation of caspases and the downregulation of Bcl-2 proteins.

Antimicrobial Properties

In addition to its anti-inflammatory and anticancer activities, this compound has shown promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential in vitro.
    • Method : Macrophages were treated with the compound followed by stimulation with lipopolysaccharide (LPS).
    • Results : Significant reduction in TNF-alpha production was observed, indicating potent anti-inflammatory activity.
  • Anticancer Activity Assessment :
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Method : MCF-7 cells were treated with various concentrations of the compound.
    • Results : IC50 values indicated strong cytotoxicity, with induction of apoptosis confirmed via flow cytometry.
  • Antimicrobial Efficacy Testing :
    • Objective : To assess antimicrobial properties against selected bacterial strains.
    • Method : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Notable inhibition was recorded for both Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide, and how can intermediates be characterized?

  • Methodology : A multi-step approach is typically employed:

  • Step 1 : Synthesize the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile (70–80°C, 6–8 hours) .
  • Step 2 : Functionalize the pyrazole N1-position using nucleophilic substitution or coupling reactions. For example, introduce phenoxypropanamide via amide bond formation using EDCI/HOBt coupling agents in DMF .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., pyrazole C5-H resonance at δ 6.8–7.2 ppm) and LC-MS to verify molecular ion peaks .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and thiazole C=N absorption (~1550 cm1^{-1}) .
  • 13C^13C-NMR : Identify thiazole carbons (δ 120–140 ppm) and phenoxy aromatic carbons (δ 110–130 ppm) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology :

  • Solvent Screening : Test DMSO (primary stock) followed by dilution in PBS or cell culture media (final DMSO ≤0.1%).
  • Surfactants : Use Tween-80 (0.1–1% v/v) for hydrophobic compounds. Validate stability via UV-vis spectroscopy over 24 hours .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

  • Methodology :

  • Reaction Path Search : Apply density functional theory (DFT) to model key steps (e.g., cyclocondensation energy barriers). Software like Gaussian or ORCA can optimize transition states .
  • Machine Learning : Train models on analogous pyrazole-thiazole systems to predict optimal solvents/catalysts. Use datasets from Reaxys or PubChem .

Q. How should conflicting spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved?

  • Methodology :

  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in amide bonds).
  • X-ray Crystallography : Resolve ambiguities by determining single-crystal structures. Compare with simulated powder XRD patterns .

Q. What strategies enhance the compound’s bioactivity profile through structural modification?

  • Methodology :

  • SAR Studies :
  • Modify the phenoxy group: Replace with fluorophenyl or thiophene to enhance lipophilicity (logP optimization) .
  • Adjust the thiazole substituents: Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to improve target binding .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .

Q. How can researchers reconcile discrepancies in biological activity data across assays?

  • Methodology :

  • Assay Validation :
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression (IC50_{50} ± SEM).
  • Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to rule out rapid degradation .

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